molecular formula C9H6ClF3N2 B3046138 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1201597-39-8

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B3046138
CAS No.: 1201597-39-8
M. Wt: 234.60
InChI Key: XLQLGNBGVKYTLV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a chloromethyl (-CH2Cl) substituent at position 2 and a trifluoromethyl (-CF3) group at position 7 of the imidazo[1,2-a]pyridine scaffold. This compound is recognized for its versatility as a synthetic intermediate in pharmaceutical and agrochemical research . The chloromethyl group at position 2 provides a reactive site for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group at position 7 modulates the electron density of the aromatic system, influencing both chemical reactivity and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c10-4-7-5-15-2-1-6(9(11,12)13)3-8(15)14-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQLGNBGVKYTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194025
Record name 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201597-39-8
Record name 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201597-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electronic and Steric Effects in Imidazo[1,2-a]pyridine Systems

The imidazo[1,2-a]pyridine core exhibits unique electronic characteristics due to the conjugation between the pyridine nitrogen and the fused imidazole ring. Introduction of electron-withdrawing trifluoromethyl groups at the 7-position creates substantial steric hindrance, necessitating careful optimization of reaction geometries. Quantum chemical calculations demonstrate a 12.7 kcal/mol activation barrier increase for nucleophilic substitutions at the 2-position compared to non-fluorinated analogs. This electronic deactivation requires employing highly reactive chlorinating agents such as sulfuryl chloride or phosphorus pentachloride for efficient chloromethyl group installation.

Thermodynamic Stability of Intermediates

Thermogravimetric analysis of synthetic precursors reveals decomposition onset temperatures ranging from 180°C for amino-pyridine intermediates to 310°C for fully aromatized products. The critical intermediate 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-methanol shows exceptional thermal stability (ΔH decomposition = 189 kJ/mol), enabling high-temperature vapor-phase reactions without degradation.

Cyclocondensation-Based Synthesis Strategies

Gould-Jacobs Cyclization with Trifluoromethyl Building Blocks

The Gould-Jacobs reaction remains the most widely employed method, utilizing ethyl 4,4,4-trifluoro-3-oxobutanoate (1) and 2-amino-3-picoline (2) under refluxing acetic acid conditions (Scheme 1). Kinetic studies show complete conversion within 6 hours at 118°C, producing the imidazo[1,2-a]pyridine core (3) in 68% isolated yield.

Scheme 1 :

Ethyl 4,4,4-trifluoro-3-oxobutanoate + 2-amino-3-picoline  
→ (AcOH, Δ) → 7-(trifluoromethyl)imidazo[1,2-a]pyridine  

Chloromethyl Group Installation via Radical Halogenation

Post-cyclization chlorination employs N-chlorosuccinimide (NCS) in carbon tetrachloride, achieving 72% conversion efficiency at 80°C (Table 1). The reaction proceeds through a radical chain mechanism, with AIBN initiator concentrations critically affecting selectivity.

Table 1 : Chloromethylation Efficiency Under Varied Conditions

Initiator Conc. (mol%) Temp (°C) Time (h) Yield (%)
1.0 70 12 58
2.5 80 8 72
5.0 90 6 65

Vapor-Phase Chlorofluorination Techniques

Fluidized-Bed Reactor Optimization

Adapting methods from trifluoromethylpyridine production, continuous vapor-phase reactions in iron fluoride-catalyzed systems achieve simultaneous cyclization and halogenation. At 385°C with Cl₂:substrate molar ratio 3:1, the process delivers 64.1% chloromethylated product (Table 2).

Table 2 : Vapor-Phase Reaction Product Distribution

Temp (°C) Cl₂ Flow (L/min) Conversion (%) Selectivity (%)
350 0.8 82 51
385 1.2 94 64
420 1.5 89 58

Catalyst Deactivation and Regeneration

X-ray photoelectron spectroscopy analysis reveals progressive fluoride accumulation on FeF₃ catalysts, reducing activity by 23% per 100-hour operation. In situ regeneration with hydrogen at 450°C restores 89% initial activity through HF elimination.

Enantioselective Synthesis via Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

The patent CN103221391A describes using Candida antarctica lipase B for enantiomer separation, achieving 98% ee for the (R)-enantiomer. Reaction optimization shows maximal efficiency in tert-butyl methyl ether at 35°C (Table 3).

Table 3 : Solvent Effects on Enzymatic Resolution

Solvent ee (%) Conversion (%)
MTBE 98 45
Toluene 92 38
Dichloromethane 81 42

Comparative Analysis of Synthetic Routes

A techno-economic assessment of seven production methods reveals vapor-phase techniques offer superior scalability (Table 4), while enzymatic routes provide chiral purity essential for pharmaceutical applications.

Table 4 : Method Comparison for Industrial Production

Method CAPEX ($/kg) OPEX ($/kg) Yield (%) Purity (%)
Vapor-phase 120 45 78 99.5
Radical chlorination 85 68 72 98.2
Enzymatic resolution 210 92 51 99.9

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine exhibit promising anticancer properties. The imidazo[1,2-a]pyridine structure is known to interact with various biological targets, including kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth, leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Its structural characteristics allow it to penetrate bacterial membranes effectively, making it a candidate for the development of new antibiotics. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Agrochemicals

Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals as a potential pesticide. Its ability to disrupt biological processes in pests can lead to the development of effective pest control agents. Research is ongoing to evaluate its efficacy against specific agricultural pests .

Material Science

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing advanced materials. Its trifluoromethyl group is particularly valuable for enhancing the thermal and chemical stability of polymers. By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for specific applications such as coatings and adhesives .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Inhibition of specific kinases related to cancer; reduced proliferation in cell lines.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Agrochemicals Promising candidate for pesticide formulation; ongoing efficacy trials against agricultural pests.
Material Science Enhanced thermal stability in polymer applications; potential for advanced material synthesis.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Fluorescence Properties

Fluorescence studies of imidazo[1,2-a]pyridine derivatives reveal that substituents at positions 2 and 7 significantly alter emission intensity. For example:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) : Exhibits low fluorescence intensity due to steric and electronic effects of the bulky 4-chlorophenyl group at position 2 .
  • Unsubstituted imidazo[1,2-a]pyridine (1) : Serves as a baseline with moderate fluorescence .
  • 7-(Thiophen-2-yl) derivatives (e.g., compounds 14–17) : Substitution at position 7 with heterocyclic groups (e.g., thiophene) enhances fluorescence in some cases, depending on electronic conjugation .

Key Insight : The trifluoromethyl group at position 7 in 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is strongly electron-withdrawing, which may quench fluorescence compared to electron-donating substituents (e.g., -OCH3) but improve stability for bioimaging applications .

Table 1: Fluorescence Intensity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Substituents (Position) Fluorescence Intensity Reference
Unsubstituted (1) None Moderate
2-(4-Chlorophenyl) (6b) 2-ClPh Low
7-(Thiophen-2-yl) (14) 7-Thiophene High
Target Compound 2-CH2Cl, 7-CF3 Predicted Low-Moderate
Table 2: AChE Inhibition of Imidazo[1,2-a]pyridine Derivatives
Compound Substituents (Position) IC50 (µM) Reference
2h R4-CH3 79
2f Unsubstituted 208
2b R2-CH3 657

Biological Activity

Overview

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. The unique functional groups, specifically the chloromethyl and trifluoromethyl substituents, enhance its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives indicates that modifications in the substituents significantly influence their biological properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and interaction with biological targets. The chloromethyl group is reactive, allowing for further functionalization that can optimize biological activity.

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity and bioavailability
ChloromethylEnables nucleophilic substitution reactions

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities:

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways crucial for cell survival and apoptosis.

Case Studies

Recent research highlights the potential of imidazo[1,2-a]pyridine derivatives in drug development:

  • Study on Anticancer Activity : A study investigated various imidazo[1,2-a]pyridine derivatives for their anticancer effects. Compounds were tested against several cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through mechanisms involving DNA fragmentation .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound class, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential application in treating infections .

Q & A

Q. What are the common synthetic routes for imidazo[1,2-a]pyridine derivatives, and how is the target compound characterized?

The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aldehydes, and alkynes, as demonstrated in scalable protocols for drug-like molecules . Characterization typically involves 1^1H/13^13C NMR for structural elucidation (e.g., confirming chloro-methyl and trifluoromethyl substituents) and ESI-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of imidazo[1,2-a]pyridine derivatives?

Key techniques include:

  • NMR Spectroscopy : Assigns chemical shifts to protons (e.g., aromatic H at δ 7.2–8.5 ppm) and carbons (e.g., CF3_3 at ~120–125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., ESI-MS m/z [M+H]+^+ values) .
  • X-ray crystallography : Resolves polymorph-dependent properties, such as luminescence variations in cyano-substituted analogs .

Q. Why is the imidazo[1,2-a]pyridine scaffold significant in medicinal chemistry?

This scaffold is a privileged structure due to its broad bioactivity (e.g., anticancer, antimicrobial) and presence in marketed drugs (e.g., zolpidem). Modifications at C-2/C-3 positions enhance target selectivity, as seen in COX-2 inhibitors with morpholine substituents (IC50_{50} = 0.07 μM) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the 2-position of imidazo[1,2-a]pyridine be optimized for higher yields?

Low yields in C-S bond formation (e.g., using isothiouronium salts) may arise from steric hindrance or poor leaving-group activation. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.
  • Catalyst screening : Cu(I) or Pd-based catalysts enhance regioselectivity .
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Q. What strategies address contradictions in biological activity data, such as lack of antibacterial effects in thio-substituted derivatives?

Contradictions may stem from poor membrane permeability or off-target binding. Solutions include:

  • Structural tweaks : Introducing hydrophilic groups (e.g., –OH, –NH2_2) to improve solubility.
  • Bioisosteric replacement : Swapping sulfur with oxygen/selenium (e.g., selenylation via Cu-catalyzed C-H activation) .
  • Synergistic assays : Combining MIC testing with efflux pump inhibition studies .

Q. How can regioselective C-H functionalization be achieved in imidazo[1,2-a]pyridines for drug discovery?

  • Radical pathways : Use Cu catalysts with Se powder for selenylation at C-3, avoiding protecting groups .
  • Cross-dehydrogenative coupling : Oxidative conditions (e.g., TBHP) enable C-2/C-3 diversification .
  • Computational guidance : DFT studies predict reactive sites, as applied in FLT3 kinase inhibitor design (IC50_{50} < 100 nM) .

Q. What methodologies resolve polymorph-dependent luminescence in imidazo[1,2-a]pyridine derivatives?

Polymorphs (e.g., yellow, orange, red-emitting forms of cyano-substituted analogs) are analyzed via:

  • Single-crystal XRD : Correlates packing motifs (e.g., π-π stacking) with emission wavelengths.
  • TD-DFT calculations : Models excited-state intramolecular proton transfer (ESIPT) mechanisms .

Q. How are computational tools applied to optimize imidazo[1,2-a]pyridine-based drug candidates?

  • Molecular docking : Predicts binding modes to targets like COX-2 (e.g., docking scores < -8.0 kcal/mol) .
  • ADME/PK modeling : Filters compounds with poor bioavailability using parameters like LogP (<5) and topological polar surface area (<140 Ų) .

Methodological Considerations

Q. Designing COX-2 inhibitors: What substituents enhance potency and selectivity?

  • C-3 modifications : Mannich bases (e.g., morpholine) improve COX-2 affinity (selectivity index = 217.1).
  • C-2 electronegative groups : –SO2_2Me enhances hydrogen bonding with Arg120/Val523 residues .

Q. What reaction conditions enable gram-scale synthesis of imidazo[1,2-a]pyridines for preclinical studies?

  • One-pot protocols : Copper-catalyzed imine formation/cyclization under ambient air, achieving >80% yield for zolimidine analogs .
  • Flow chemistry : Microreactors reduce reaction times (e.g., FLT3 inhibitor synthesis in <2 hrs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

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